![molecular formula C21H17NO B022828 5-苄基-10-氧代-10,11-二氢-5H-二苯并[b,f]氮杂菲 CAS No. 10464-31-0](/img/structure/B22828.png)

5-苄基-10-氧代-10,11-二氢-5H-二苯并[b,f]氮杂菲

描述

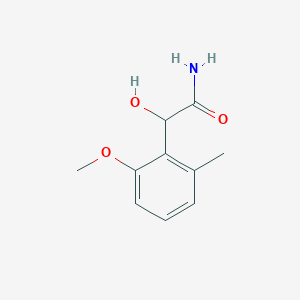

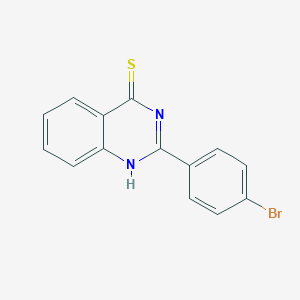

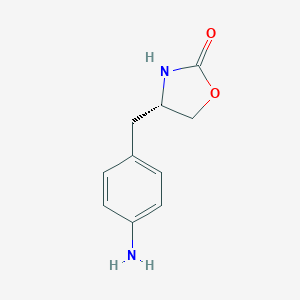

5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is a chemical compound with the molecular formula C21H17NO . It is a tricyclic amine with a seven-membered ring, commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .

Synthesis Analysis

The synthesis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine involves chemical synthesis and biological characterization of a small-molecule compound library based around the 10,11-dihydro-5H-dibenz[b,f]azepine scaffold . A series of novel derivatives of oxcarbazepine, 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide, was synthesized and evaluated for their anticonvulsant activity and sodium channel blocking properties .Molecular Structure Analysis

The molecular structure of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is represented by the molecular formula C21H17NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine include the catalytic dehydrogenation of 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl) to 5H-dibenz[b,f]azepine (iminostilbene) over potassium-promoted iron oxide catalysts in the presence of steam .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine include a melting point of 196-199 °C (lit.) and solubility in ethyl acetate: soluble 25 mg/mL, clear, yellow to orange .科学研究应用

Organic Light-Emitting Diodes (OLEDs)

The compound is used in the design and synthesis of novel host materials for highly efficient green and red organic light-emitting diodes (OLEDs) . The host materials demonstrated high triplet energy levels and suitable frontier molecular orbital energy levels for green and red OLEDs .

Epilepsy Treatment

The compound has been used in the treatment of epilepsy . It is the active ingredient of pharmaceutical compositions and is useful for the treatment of psychosomatic disturbances, epilepsy, and trigeminal neuralgia .

Organic Synthesis

The compound is useful in organic synthesis . It can be used as a starting material or intermediate in the synthesis of other complex organic compounds .

Production of Oxcarbazepine

The compound is used in the production of Oxcarbazepine , a drug used primarily in the treatment of epilepsy .

Preparation of 10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide

The compound is used in a process for preparing 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide , a compound that has potential applications in various fields .

Synthesis of 6H-Benzo[c]chromene Scaffolds

The compound “11-benzyl-6H-benzobbenzazepin-5-one” is used in the synthesis of 6H-Benzo[c]chromene scaffolds . These scaffolds are used in the development of new drugs and other chemical entities .

Phosphodiesterase II Inhibitors

The compound “11-benzyl-6H-benzobbenzazepin-5-one” is used in the design, synthesis, and biological evaluation of novel derivatives as potential Phosphodiesterase II inhibitors . These inhibitors have potential applications in the treatment of various diseases .

Neurodegenerative Diseases Treatment

The compound “11-benzyl-6H-benzobbenzazepin-5-one” is used in the treatment of neurodegenerative diseases . It is shown to be a cognitive enhancer in the treatment of diseases such as Alzheimer’s disease and Parkinson’s disease .

作用机制

Target of Action

The primary target of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine, also known as 11-benzyl-6H-benzobSimilar compounds have been found to interact with the serotonin receptor 5-ht2c .

Mode of Action

It is suggested that similar compounds exert their effects by blocking voltage-sensitive sodium channels, stabilizing overexcited neuronal cell membranes, inhibiting neuronal repetitive firing, and reducing synaptic impulse propagation .

Biochemical Pathways

Based on its similarity to other compounds, it may influence the serotonin pathway .

Result of Action

Similar compounds have been found to have cns-active medicinal properties .

Action Environment

The compound is relatively stable under common temperature conditions, but it may decompose under high temperature or light exposure . The chemical properties of the compound allow it to participate in various typical aromatic chemical reactions, such as electrophilic substitution reactions and addition reactions .

未来方向

The future directions for 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine could involve further exploration of its anticonvulsant properties and sodium channel blocking properties . Additionally, the development of novel derivatives of this compound for potential therapeutic applications could be a promising area of research .

属性

IUPAC Name |

11-benzyl-6H-benzo[b][1]benzazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c23-21-14-17-10-4-6-12-19(17)22(15-16-8-2-1-3-9-16)20-13-7-5-11-18(20)21/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCYLTILMWPHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537990 | |

| Record name | 5-Benzyl-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine | |

CAS RN |

10464-31-0 | |

| Record name | 5-Benzyl-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)

![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)